Beta-Amyloid (33-40) is a peptide fragment derived from the amyloid precursor protein, specifically representing amino acids 33 to 40 of the full-length amyloid beta peptide. It is significant in the context of Alzheimer's disease, where amyloid beta peptides aggregate to form plaques that are characteristic of the disease. Understanding beta-Amyloid (33-40) is crucial for elucidating its role in neurodegeneration and potential therapeutic interventions.
Beta-Amyloid (33-40) is produced through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. This peptide, along with its longer forms (such as beta-Amyloid (1-40) and beta-Amyloid (1-42)), is studied extensively in cerebrospinal fluid and brain tissue of individuals with Alzheimer's disease to understand its implications in disease pathology .
Beta-Amyloid (33-40) belongs to the class of peptides known as amyloid beta peptides, which are categorized based on their length and structure. It is a fragment of the larger amyloid beta peptides, which are implicated in the formation of amyloid plaques in Alzheimer's disease. The classification can be summarized as follows:
Peptide | Length | Role |
---|---|---|
Beta-Amyloid (1-40) | 40 amino acids | Major component of plaques |
Beta-Amyloid (1-42) | 42 amino acids | More aggregation-prone than (1-40) |
Beta-Amyloid (33-40) | 8 amino acids | Potentially involved in aggregation |
The synthesis of beta-Amyloid (33-40) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. The latter involves expressing the peptide in bacterial systems, allowing for high yields and purity.
The molecular structure of beta-Amyloid (33-40) consists of a linear chain of eight amino acids. Its sequence is crucial for its interaction with other amyloid peptides and its propensity to aggregate.
Beta-Amyloid (33-40) participates in several chemical reactions that lead to its aggregation into fibrils. These reactions include:
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays and circular dichroism spectroscopy, which provide insights into the conformational states during aggregation .
The mechanism by which beta-Amyloid (33-40) contributes to neurodegeneration involves its aggregation into oligomers and fibrils that disrupt neuronal function. These aggregates can induce oxidative stress, trigger inflammatory responses, and lead to synaptic dysfunction.
Research indicates that oligomers formed from beta-Amyloid peptides are particularly toxic to neurons, affecting cellular signaling pathways and promoting cell death. Experimental models have demonstrated that exposure to these aggregates correlates with cognitive decline .
Beta-Amyloid (33-40) is primarily used in research related to Alzheimer's disease. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: